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Compound of Interest

Compound Name: N-Ethylisopropylamine

Cat. No.: B046697 Get Quote

For researchers, scientists, and professionals in drug development, a precise understanding of

molecular structure is paramount. In this guide, we present a detailed spectroscopic

comparison of N-Ethylisopropylamine and its constitutional isomers. Through a meticulous

examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, this document provides a comprehensive resource for distinguishing these closely

related aliphatic amines.

This guide offers a side-by-side analysis of key spectroscopic features, supported by detailed

experimental protocols to ensure reproducibility. The data presented herein is crucial for the

unambiguous identification and characterization of these compounds in various research and

development settings.

Data Presentation: A Spectroscopic Fingerprint
Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR,

Infrared, and Mass Spectrometry for N-Ethylisopropylamine and a selection of its isomers.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound
Isomer
Type

-CH₃ -CH₂- -CH- -NH

N-

Ethylisopropy

lamine

Secondary
1.05 (d), 1.11

(t)
2.64 (q) 2.79 (sept) 0.88 (br s)[1]

N-Propyl-

ethylamine
Secondary

0.92 (t), 1.10

(t)

1.48 (sext),

2.58 (t), 2.62

(q)

- ~0.7 (br s)

Diethylmethyl

amine
Tertiary

0.98 (t), 2.15

(s)
2.38 (q) - -

Pentan-1-

amine
Primary 0.90 (t)

1.32 (m),

2.68 (t)
- 1.12 (br s)

Pentan-2-

amine
Primary

0.90 (t), 1.08

(d)
1.2-1.5 (m) 2.7-2.8 (m) 1.25 (br s)

Pentan-3-

amine
Primary 0.92 (t) 1.2-1.5 (m) 2.55 (quint) 1.7 (br s)[2]

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound Isomer Type -CH₃ -CH₂- -CH-

N-

Ethylisopropylam

ine

Secondary 15.6, 23.1 43.8 50.2

N-Propyl-

ethylamine
Secondary 11.7, 15.8 23.2, 46.0, 53.4 -

Diethylmethylami

ne
Tertiary 12.1, 42.0 51.9 -[3]

Pentan-1-amine Primary 14.1
22.7, 29.3, 33.8,

42.4[4]
-

Pentan-2-amine Primary 14.2, 23.6 29.1, 40.0 49.9[5]

Pentan-3-amine Primary 10.2 29.8 54.5[6]

Table 3: Infrared (IR) Spectroscopy Data (Key Vibrational Frequencies in cm⁻¹)

Compound
Isomer
Type

N-H Stretch C-H Stretch N-H Bend C-N Stretch

N-

Ethylisopropy

lamine

Secondary
~3300 (weak,

sharp)
2850-2970 - ~1150

N-Propyl-

ethylamine
Secondary

~3300 (weak,

sharp)
2850-2970 - ~1140

Diethylmethyl

amine
Tertiary Absent 2850-2970 - ~1160, 1070

Pentan-1-

amine
Primary

~3370, 3290

(two bands)
2850-2960 ~1600 ~1070

Pentan-2-

amine
Primary

~3370, 3290

(two bands)
2850-2960 ~1600 ~1080

Pentan-3-

amine
Primary

~3370, 3290

(two bands)
2850-2960 ~1600 ~1090
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Table 4: Mass Spectrometry Data (Key Fragments as m/z and their Relative Abundance)

Compound Isomer Type
Molecular Ion
(M⁺)

Base Peak
(m/z)

Key Fragment
Ions (m/z)

N-

Ethylisopropylam

ine

Secondary 87 72 44, 58

N-Propyl-

ethylamine
Secondary 87 58 44, 72[7]

Diethylmethylami

ne
Tertiary 87 72 42, 58[8]

Pentan-1-amine Primary 87 30 44

Pentan-2-amine Primary 87 44 30

Pentan-3-amine Primary 87 58 29, 44[9]

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below to ensure

accurate and reproducible results.

¹H and ¹³C NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-25 mg of the amine sample for ¹H NMR, and 20-100 mg for ¹³C

NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a

clean, dry NMR tube.

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a

pipette with a glass wool plug into the NMR tube.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity and achieve sharp signals.

For ¹H NMR, acquire the spectrum using a standard pulse program with a 30-90° pulse

angle, 8-16 scans, and a relaxation delay of 1-2 seconds.[5]

For ¹³C NMR, use a proton-decoupled pulse program with a sufficient number of scans

(e.g., 1024 or more) to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5

seconds.[10]

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the

residual solvent peak.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Neat Liquid):

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

Place a single drop of the liquid amine sample onto the center of one salt plate.

Carefully place the second salt plate on top of the first, allowing the liquid to spread into a

thin, uniform film between the plates. Avoid introducing air bubbles.
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Data Acquisition:

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty spectrometer.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the key absorption bands corresponding to characteristic functional

group vibrations.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of the amine sample (e.g., 1 mg/mL) in a volatile organic solvent

such as methanol or dichloromethane.

If necessary, derivatize the amines to improve their volatility and chromatographic

behavior. A common derivatizing agent is propyl chloroformate.

GC-MS System and Conditions:

Gas Chromatograph:

Column: Use a suitable capillary column, such as a 30 m HP-5MS (or equivalent).

Injector: Operate in splitless mode at a temperature of 250-280°C.

Oven Temperature Program: Start at a low temperature (e.g., 40-60°C), hold for a few

minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final

temperature of 250-300°C.[11]
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Carrier Gas: Use helium at a constant flow rate (e.g., 1-2 mL/min).

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Scan a mass range appropriate for the expected fragments (e.g., m/z

30-200).

Transfer Line Temperature: Maintain at a temperature similar to the final oven

temperature (e.g., 280°C).

Data Analysis:

Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

Analyze the mass spectrum of the analyte peak to identify the molecular ion and

characteristic fragment ions.

Compare the fragmentation pattern to known patterns for different amine classes to aid in

isomer differentiation.

Mandatory Visualization: Mass Spectral
Fragmentation Pathways
The following diagram illustrates the characteristic alpha-cleavage fragmentation pathways in

the mass spectrometer for primary, secondary, and tertiary amine isomers of C₅H₁₃N. This

process is a key tool for distinguishing between these isomer classes.
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Mass Spectral Fragmentation of C₅H₁₃N Isomers

Primary Amine (Pentan-2-amine) Secondary Amine (N-Ethylisopropylamine) Tertiary Amine (Diethylmethylamine)

[CH₃CH₂CH₂CH(NH₂)CH₃]⁺
m/z = 87

[CH(NH₂)CH₃]⁺
m/z = 44 (Base Peak)

α-cleavage

[CH₃CH₂CH₂]•

[(CH₃)₂CHNHCH₂CH₃]⁺
m/z = 87

[CHNHCH₂CH₃]⁺
m/z = 72 (Base Peak)

α-cleavage (loss of CH₃)

[CH₃]• [(CH₃)₂CHNH]⁺
m/z = 58

α-cleavage (loss of C₂H₅)

[CH₂CH₃]•

[CH₃N(CH₂CH₃)₂]⁺
m/z = 87

[N(CH₂CH₃)₂]⁺
m/z = 72 (Base Peak)

α-cleavage (loss of CH₃)

[CH₃]• [CH₃N(CH₂CH₃)]⁺
m/z = 58

α-cleavage (loss of C₂H₅)

[CH₂CH₃]•

Click to download full resolution via product page

Caption: Alpha-cleavage fragmentation in C₅H₁₃N isomers.

Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and

complementary toolkit for the differentiation of N-Ethylisopropylamine and its isomers. ¹H and

¹³C NMR spectroscopy offer detailed information about the carbon-hydrogen framework and

the electronic environment of the nitrogen atom. IR spectroscopy provides a rapid means to

distinguish between primary, secondary, and tertiary amines based on the presence and nature

of N-H stretching vibrations. Finally, mass spectrometry, through the analysis of characteristic

fragmentation patterns, particularly alpha-cleavage, allows for the definitive identification of the

substitution pattern around the nitrogen atom. By utilizing the data and protocols presented in

this guide, researchers can confidently identify and characterize these important aliphatic

amines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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